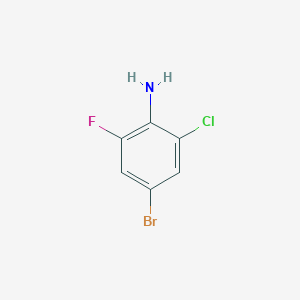

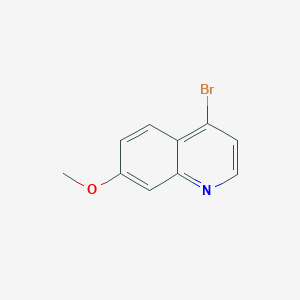

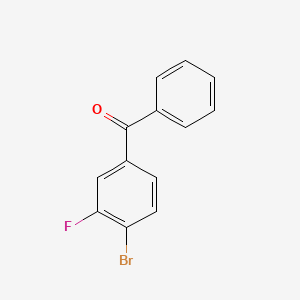

(4-Bromo-3-fluorophenyl)-phenylmethanone

概要

説明

Synthesis Analysis

The synthesis of related compounds often involves multi-step reactions, starting from simple precursors to more complex structures. For instance, a high-molecular-weight fluorinated poly(aryl ether) with a 4-bromophenyl pendant group was synthesized from a bromo-bisphenol, and its phosphonated derivative was prepared with high conversion yield . Another example is the synthesis of 3-Amino-4-morpholino-1H-indazol-1-yl(3-fluorophenyl)methanone, which involved the condensation of 3-fluorobenzoic acid with an indazole derivative . These syntheses highlight the versatility of bromo- and fluoro-phenyl compounds in chemical reactions.

Molecular Structure Analysis

The molecular structure of compounds similar to "(4-Bromo-3-fluorophenyl)-phenylmethanone" has been determined using various techniques such as X-ray diffraction . These studies reveal the geometric parameters and the orientation of the substituents on the aromatic rings. For example, the crystal structure of a related compound showed two aromatic rings linked by an enone bridge forming a dihedral angle .

Chemical Reactions Analysis

The reactivity of bromo- and fluoro-phenyl compounds is influenced by the presence of the halogen atoms, which can participate in various chemical reactions. For instance, the presence of a fluorine atom can enhance the electrophilicity of the carbonyl group, making it more reactive . The bromine atom can also be involved in reactions such as bromination or can be substituted by other groups in further chemical transformations .

Physical and Chemical Properties Analysis

The physical and chemical properties of bromo- and fluoro-phenyl compounds are determined by their molecular structure. The presence of halogen atoms and the carbonyl group can affect properties such as thermal and oxidative stability, proton conductivity, and methanol permeability . Additionally, the electronic properties such as HOMO-LUMO gap, charge transfer, and first hyperpolarizability can be analyzed to determine the potential of these compounds in applications like nonlinear optics . Molecular docking studies suggest that some of these compounds might exhibit inhibitory activity against certain enzymes, indicating potential pharmaceutical applications .

科学的研究の応用

Organic Synthesis and Intermediate Applications

One significant application of derivatives similar to "(4-Bromo-3-fluorophenyl)-phenylmethanone" is in the synthesis of complex organic molecules. For instance, the compound has been used in the synthesis of key intermediates for atorvastatin calcium, a widely used statin, demonstrating its utility in creating medically relevant substances. The synthesis process involves bromination and condensation reactions, showcasing the compound's versatility as a precursor in organic chemistry (Zhang Yi-fan, 2010).

Material Science and Polymer Research

In material science, derivatives of "(4-Bromo-3-fluorophenyl)-phenylmethanone" contribute to the development of novel materials with enhanced properties. A notable example is its role in producing fluorinated poly(aryl ether) membranes for fuel cell applications. These membranes exhibit excellent thermal, oxidative, and dimensional stability, along with low methanol permeability and reasonable proton conductivity, highlighting the compound's potential in advancing fuel cell technology (Baijun Liu et al., 2006).

Antimicrobial and Antitumor Research

Research into the antimicrobial and antitumor activities of related bromophenols and fluorophenyl compounds has shown promising results. Compounds synthesized from "(4-Bromo-3-fluorophenyl)-phenylmethanone" derivatives have demonstrated significant inhibitory effects on various cancer cell lines, such as A549, BGC-823, and HepG-2, indicating potential applications in cancer treatment (Zhi-hua Tang & W. Fu, 2018). Additionally, the antimicrobial activities of synthesized compounds underscore their utility in developing new therapeutic agents (S. Balaji et al., 2017).

作用機序

Safety and Hazards

将来の方向性

特性

IUPAC Name |

(4-bromo-3-fluorophenyl)-phenylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8BrFO/c14-11-7-6-10(8-12(11)15)13(16)9-4-2-1-3-5-9/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APIDDGDGHQARQV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)C2=CC(=C(C=C2)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8BrFO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(4-Bromo-3-fluorophenyl)(phenyl)methanone | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Benzo[d]oxazole-6-carbaldehyde](/img/structure/B1287584.png)